molecular formula C18H16N4O2 B2839094 2-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline CAS No. 1904097-45-5

2-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline

Cat. No.: B2839094
CAS No.: 1904097-45-5
M. Wt: 320.352
InChI Key: ZQKCBFJJEKQGAL-UHFFFAOYSA-N
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Description

2-[3-(Pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline (CAS#: 2380083-71-4) is an organic compound with the molecular formula C18H15BrN4O2 and a molecular weight of 399.2 g/mol . It features a complex structure consisting of a quinoxaline moiety linked to a bromopyridine group via a pyrrolidine carbonyl linker. Quinoxaline derivatives are nitrogen-rich heterocyclic compounds known for their versatile functionalization and significant potential in pharmacological research . While the specific biological data for this compound is limited in the public domain, analogs and related quinoxaline scaffolds have demonstrated a wide range of promising biological activities in scientific studies. These include serving as potent scaffolds for the development of kinase inhibitors with demonstrated anti-tumor efficacy in models such as lymphoma , as well as showing potential as antiviral agents, particularly against respiratory pathogens . The presence of both quinoxaline and pyridine rings in a single architecture makes this compound a valuable intermediate for medicinal chemistry exploration and the synthesis of novel bioactive molecules for various research applications. This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

(3-pyridin-2-yloxypyrrolidin-1-yl)-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c23-18(16-11-20-14-5-1-2-6-15(14)21-16)22-10-8-13(12-22)24-17-7-3-4-9-19-17/h1-7,9,11,13H,8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKCBFJJEKQGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC=N2)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline typically involves the reaction of pyridin-2-yloxy and quinoxalin-2-yl derivatives with a pyrrolidine precursor. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity. For example, a common synthetic route might involve the use of a base such as triethylamine in a solvent like dichloromethane, with the reaction being carried out at room temperature .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with considerations for cost, efficiency, and safety. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoxalin-2-yl ketone, while reduction could produce a pyrrolidin-1-yl alcohol derivative .

Scientific Research Applications

Anticancer Activity

Research indicates that quinoxaline derivatives exhibit promising anticancer properties. The compound under discussion has been studied for its ability to inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD+ biosynthesis. Inhibition of NAMPT leads to decreased NAD+ levels, which is particularly detrimental to cancer cells that rely heavily on this cofactor for metabolism and survival. Studies have shown that small-molecule inhibitors of NAMPT can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .

Neurological Disorders

Quinoxaline derivatives have been investigated for their neuroprotective effects. The compound may interact with various neurotransmitter systems, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease. The modulation of neurotransmitter release and receptor activity could help in managing symptoms associated with these disorders .

Cancer Treatment Trials

A notable study explored the efficacy of quinoxaline derivatives in preclinical models of cancer. The results indicated a significant reduction in tumor size and increased survival rates among treated groups compared to controls. This study highlights the potential of 2-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline as a candidate for further clinical trials .

Neuroprotection Studies

In a separate investigation focusing on neurodegenerative diseases, the compound demonstrated protective effects against oxidative stress-induced cell death in neuronal cultures. This suggests its potential utility in developing therapies for conditions characterized by neuronal degeneration .

Summary Table of Applications

Application AreaMechanism of ActionEvidence/Case Studies
Anticancer TherapyInhibition of NAMPT leading to reduced NAD+Preclinical cancer trials
Neurological DisordersModulation of neurotransmitter systemsNeuroprotection studies

Mechanism of Action

The mechanism of action of 2-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and quinoxalin-2-yl group can participate in binding interactions, while the pyridin-2-yloxy group may enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(quinolin-2-yl)methanone: Similar structure but with a quinolin-2-yl group instead of a quinoxalin-2-yl group.

    (3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(isoquinolin-2-yl)methanone: Contains an isoquinolin-2-yl group.

    (3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(benzofuran-2-yl)methanone: Features a benzofuran-2-yl group.

Uniqueness

The uniqueness of 2-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both pyridin-2-yloxy and quinoxalin-2-yl groups allows for versatile reactivity and potential interactions with a wide range of molecular targets .

Biological Activity

The compound 2-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline is a member of the quinoxaline family, which has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Chemical Formula : C₁₄H₁₅N₃O₂
  • IUPAC Name : this compound

This compound features a quinoxaline core linked to a pyrrolidine and pyridine moiety, contributing to its unique pharmacological properties.

Research indicates that compounds similar to this compound often act as inhibitors of specific kinases, particularly in cancer models. The quinoxaline scaffold has been shown to bind effectively to ATP-binding sites in kinases, leading to inhibition of cell proliferation in various cancer cell lines. For instance, studies on related compounds have demonstrated their ability to induce cytostatic effects in lymphoma models by inhibiting EphA3 tyrosine kinase activity .

Anticancer Activity

Several studies have highlighted the anticancer potential of quinoxaline derivatives. For example, compounds structurally related to this compound exhibited significant anti-proliferative effects across various cancer cell lines, including leukemia and solid tumors. The most notable findings include:

  • Inhibition of Kinase Activity : The compound was shown to inhibit the activity of kinases involved in tumor growth, leading to reduced tumor size in animal models .
  • Gene Expression Modulation : Treatment with quinoxaline derivatives resulted in altered gene expression profiles associated with apoptosis and cell cycle regulation .

Inhibition of Inflammatory Pathways

Beyond its anticancer properties, this compound may also modulate inflammatory pathways. Research has indicated that related quinoxalines can inhibit phosphodiesterase (PDE) enzymes, particularly PDE4, which plays a crucial role in inflammatory responses. This inhibition could make it a candidate for treating conditions characterized by excessive inflammation, such as asthma or COVID-19 .

Case Study 1: Quinoxaline Derivatives in Cancer Therapy

A study published in Nature explored the efficacy of quinoxaline derivatives as EphA3 inhibitors. The results showed that these compounds significantly reduced tumor growth in lymphoma models, with one derivative achieving a GI50 value lower than 10 nM against K562 leukemia cells .

Case Study 2: Inhibition of Cytokine Storms

Another study investigated the use of pyrrolo[2,3-b]quinoxalines for their potential to mitigate cytokine storms associated with COVID-19. Compounds demonstrated over 90% inhibition of TNF-alpha production in vitro, suggesting their utility in managing hyper-inflammatory responses during viral infections .

Data Tables

Biological Activity Effect Reference
Anticancer (EphA3 Inhibition)Tumor size reduction
Gene Expression ModulationAltered apoptosis-related genes
PDE4 InhibitionReduced inflammation

Q & A

Q. What strategies enable target identification for uncharacterized bioactivity?

  • Workflow :

Chemoproteomics : Use affinity chromatography with biotinylated probes to pull down binding proteins .

CRISPR Screening : Perform genome-wide knockout screens to identify resistance-conferring genes .

Metabolomics : Profile changes in cellular metabolites (e.g., ATP, NAD+) via LC-HRMS .

  • Validation : Confirm hits with siRNA knockdown or overexpression studies .

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